molecular formula C6H3BrClFMg B071909 4-Chloro-3-fluorophenylmagnesium bromide CAS No. 170793-00-7

4-Chloro-3-fluorophenylmagnesium bromide

Cat. No.: B071909
CAS No.: 170793-00-7
M. Wt: 233.75 g/mol
InChI Key: GBIXREWYSCYTGZ-UHFFFAOYSA-M
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Description

4-Chloro-3-fluorophenylmagnesium bromide is an organometallic compound with the chemical formula ClC6H3(F)MgBr. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-fluorophenylmagnesium bromide is synthesized through a Grignard reaction. The process involves the reaction of magnesium metal with 4-chloro-3-fluorobromobenzene in an anhydrous solvent like THF. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and safety during production .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-fluorophenylmagnesium bromide primarily undergoes nucleophilic addition and substitution reactions. As a Grignard reagent, it reacts with various electrophiles to form new carbon-carbon bonds .

Common Reagents and Conditions:

Major Products: The major products formed from reactions involving this compound include alcohols, aryl ethers, and various substituted aromatic compounds .

Scientific Research Applications

4-Chloro-3-fluorophenylmagnesium bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Plays a role in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-chloro-3-fluorophenylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in various substrates, leading to the formation of new carbon-carbon bonds. The reactivity of the compound is influenced by the presence of the chloro and fluoro substituents on the aromatic ring, which can affect the electron density and stability of the Grignard reagent .

Comparison with Similar Compounds

Comparison: 4-Chloro-3-fluorophenylmagnesium bromide is unique due to the specific positioning of the chloro and fluoro groups on the aromatic ring. This positioning can influence the reactivity and selectivity of the compound in various chemical reactions. Compared to its analogs, it may offer different reactivity profiles and selectivity, making it suitable for specific synthetic applications .

Properties

IUPAC Name

magnesium;1-chloro-2-fluorobenzene-4-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF.BrH.Mg/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIXREWYSCYTGZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=[C-]1)F)Cl.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170793-00-7
Record name 4-Chloro-3-fluorophenylmagnesium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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